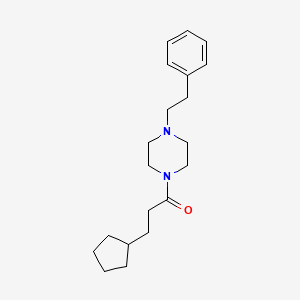![molecular formula C16H23NO B4941002 [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, also known as THPM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. THPM is a synthetic compound that belongs to the class of naphthalene derivatives and has been synthesized using different methods.
Scientific Research Applications
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have potential as a treatment for various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has also been studied for its potential as an analgesic and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act on the dopamine and serotonin receptors in the brain. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin release, decreased inflammation, and reduced oxidative stress. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol also has limitations, such as its low potency, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, including the development of more potent analogs, the investigation of its potential as a treatment for various neurological disorders, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol in vivo.
Conclusion:
In conclusion, [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol is a synthetic compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have biochemical and physiological effects, including increased dopamine and serotonin release, decreased inflammation, and reduced oxidative stress. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has several advantages for lab experiments, but also has limitations, such as its low potency. Further research is needed to fully understand the potential of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol and its analogs.
Synthesis Methods
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been synthesized using different methods, and the most common method involves the reaction of 1-tetralone with formaldehyde and piperidine. The reaction produces a mixture of isomers, which are then separated using chromatography. The resulting compound is [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, which is a white crystalline solid.
properties
IUPAC Name |
[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-12-13-4-3-9-17(11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-2,5-6,13,16,18H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWWZXIOTALZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC3=CC=CC=C3C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)

![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)